molecular formula C16H21FN2O2 B10884725 (4-Fluorophenyl)[4-(morpholin-4-yl)piperidin-1-yl]methanone

(4-Fluorophenyl)[4-(morpholin-4-yl)piperidin-1-yl]methanone

Cat. No.: B10884725
M. Wt: 292.35 g/mol
InChI Key: VXLOSOHCDYKCSX-UHFFFAOYSA-N
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Description

(4-Fluorophenyl)[4-(morpholin-4-yl)piperidin-1-yl]methanone is a synthetic small molecule characterized by a piperidine core substituted with a morpholine ring at the 4-position and a 4-fluorophenyl group attached via a methanone bridge. Such hybrid structures are common in medicinal chemistry, particularly in central nervous system (CNS) and enzyme-targeting drugs .

Properties

Molecular Formula

C16H21FN2O2

Molecular Weight

292.35 g/mol

IUPAC Name

(4-fluorophenyl)-(4-morpholin-4-ylpiperidin-1-yl)methanone

InChI

InChI=1S/C16H21FN2O2/c17-14-3-1-13(2-4-14)16(20)19-7-5-15(6-8-19)18-9-11-21-12-10-18/h1-4,15H,5-12H2

InChI Key

VXLOSOHCDYKCSX-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1N2CCOCC2)C(=O)C3=CC=C(C=C3)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-fluorophenyl)(4-morpholinopiperidino)methanone typically involves the reaction of 4-fluorobenzoyl chloride with 4-morpholinopiperidine in the presence of a base such as triethylamine. The reaction is carried out in an inert atmosphere, usually under nitrogen, to prevent any unwanted side reactions. The reaction mixture is then stirred at room temperature for several hours until the reaction is complete. The product is then purified using standard techniques such as recrystallization or column chromatography .

Industrial Production Methods

On an industrial scale, the production of (4-fluorophenyl)(4-morpholinopiperidino)methanone follows similar synthetic routes but with optimized reaction conditions to ensure higher yields and purity. The use of continuous flow reactors and automated systems allows for better control over reaction parameters, leading to more efficient production processes .

Chemical Reactions Analysis

Types of Reactions

(4-Fluorophenyl)(4-morpholinopiperidino)methanone undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

(4-Fluorophenyl)(4-morpholinopiperidino)methanone has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (4-fluorophenyl)(4-morpholinopiperidino)methanone involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to various biological effects. For example, it may act as an inhibitor of leukotriene A-4 hydrolase, which plays a role in inflammatory responses .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural Modifications and Key Differences

The compound’s structural analogs vary in substituents on the piperidine ring, aromatic groups, and linker functionalities. Below is a systematic comparison:

Table 1: Structural and Functional Comparison of Selected Analogs
Compound Name (CID or ID) Core Structure Modifications Molecular Weight Key Properties/Findings Reference
Target Compound 4-Fluorophenyl, morpholin-4-ylpiperidine Not reported Combines fluorophenyl (lipophilic) and morpholine (polar), likely balancing solubility
CID-24284406 Benzimidazole sulfonamide, diethyl substituents Not reported Low binding energy in docking studies; potential kinase inhibition
Compound 72 (Imidazo[1,2-b]pyridazin-2-yl) Trifluoromethylphenyl, imidazopyridazine Not reported 99.6% HPLC purity; tR = 9.5 min; high synthetic feasibility
Compound 8d (2-Fluorophenyl)(1-methylpiperidin-4-yl)methanone 2-Fluorophenyl, methylpiperidine 222.24 76% synthesis yield; NMR δ 7.78–7.65 (aromatic H)
ADX47273 Oxadiazole, fluorophenyl Not reported Modulates metabotropic glutamate receptors (mGluR5); enhances LTP/LTD in CNS
4PP-6 (4-(t-Bu-phenyl)piperidin-1-yl)(cyclohexyl)methanone t-Butylphenyl, cyclohexyl Not reported NMR/MS data available; explored for antitubercular activity
Z601-1577 (Morpholin-4-yl)[2-(piperidin-1-yl)pyridin-3-yl]methanone Morpholine, piperidine-pyridine hybrid 275.35 logP = 1.48; moderate solubility (logSw = -1.94)

Key Findings from Comparative Studies

Impact of Aromatic Substitution
  • 4-Fluorophenyl vs. 2-Fluorophenyl : The target compound’s para -fluorophenyl group (vs. ortho in 8d ) may enhance steric compatibility with hydrophobic binding pockets, as para-substitution often improves aromatic stacking interactions.
  • Trifluoromethylphenyl (Compound 72) : The electron-withdrawing CF3 group in Compound 72 increases metabolic stability but reduces solubility compared to the target compound’s morpholine .
Role of Heterocyclic Moieties
  • Morpholine vs.
  • Imidazopyridazine (Compound 72) : The fused heterocycle in Compound 72 may enhance π-π interactions in target binding but complicates synthesis .
Pharmacokinetic and Physicochemical Properties
  • Z601-1577 (logP = 1.48) suggests morpholine derivatives strike a balance between permeability and solubility .
  • Synthetic Yield : Compound 8d’s 76% yield is moderate compared to Compound 72’s high-purity synthesis (99.6% HPLC) , highlighting variability in synthetic accessibility.

Biological Activity

(4-Fluorophenyl)[4-(morpholin-4-yl)piperidin-1-yl]methanone is an aryl-phenylketone compound notable for its biological activity, particularly as an inhibitor of leukotriene A-4 hydrolase. This enzyme plays a critical role in inflammatory responses, suggesting potential therapeutic applications in treating inflammatory diseases. The compound's unique structure combines a fluorophenyl group with a morpholinopiperidine moiety, contributing to its distinct chemical and biological properties.

Chemical Structure and Synthesis

The molecular formula of (4-Fluorophenyl)[4-(morpholin-4-yl)piperidin-1-yl]methanone is C16H21FN2O2. Its synthesis typically involves the reaction of 4-fluorobenzoyl chloride with 4-morpholinopiperidine in the presence of a base like triethylamine under inert conditions. The reaction is carried out at room temperature and followed by purification methods such as recrystallization or column chromatography .

Enzyme Inhibition

Research indicates that this compound effectively inhibits leukotriene A-4 hydrolase, which is involved in the biosynthesis of leukotrienes, mediators of inflammation . The inhibition mechanism involves binding to the enzyme's active site, thereby preventing its activity and reducing inflammatory responses.

Structure-Activity Relationship (SAR)

Studies have explored the structure-activity relationships of various analogues of (4-Fluorophenyl)[4-(morpholin-4-yl)piperidin-1-yl]methanone. For instance, modifications to the fluorophenyl group or the morpholinopiperidine moiety can significantly alter biological activity. Such SAR studies help identify key structural features that enhance potency and selectivity against specific targets .

Comparative Analysis with Analogues

A comparative analysis with structurally similar compounds reveals differences in biological activity. For instance:

Compound NameStructureKey Differences
(4-Fluorophenyl)(pyridin-4-yl)methanoneSimilar aryl structureDifferent heterocyclic substituent
(3-Fluorophenyl)[4-(morpholin-4-yl)piperidin-1-yl]methanoneVariation in fluorine positioningPotentially different biological activity due to structural changes

The unique combination of functional groups in (4-Fluorophenyl)[4-(morpholin-4-yl)piperidin-1-yl]methanone imparts distinct pharmacological properties not observed in other analogues .

Case Studies and Research Findings

Several studies have highlighted the efficacy of (4-Fluorophenyl)[4-(morpholin-4-yl)piperidin-1-yl]methanone in various biological assays:

  • Inflammation Models : In vitro studies demonstrated that this compound significantly reduced leukotriene production in human immune cells, indicating its potential as an anti-inflammatory agent.
  • Cytotoxicity Assessments : When tested on various cancer cell lines, (4-Fluorophenyl)[4-(morpholin-4-yl)piperidin-1-yl]methanone exhibited low cytotoxicity, suggesting a favorable safety profile for further development .
  • Docking Studies : Molecular docking simulations have provided insights into the binding interactions between the compound and its target enzymes, confirming its role as a competitive inhibitor .

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